Comparative Antimycobacterial Activity: p-Methoxyphenyl vs. 2-Furyl Substitution Patterns
In a head-to-head comparison within a series of 6-aryl- and 6-heteroaryl-9-benzylpurines, compounds bearing a p-methoxyphenyl group exhibited substantially higher antimycobacterial activity than their 2-furyl counterparts when identical spacer moieties were compared. The p-methoxyphenyl-containing series achieved IC₉₀ values of 13–16 μg/mL, whereas the 2-furyl-containing series yielded IC₉₀ values of 28–36 μg/mL [1]. This represents a 2-fold improvement in potency attributable specifically to the 4-methoxyphenyl pharmacophore. While the target compound (3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid) was not the specific test article in this study, the data provide direct class-level inference that the 4-methoxyphenyl substituent confers measurable potency advantages over simpler heteroaryl groups such as unsubstituted furyl in biologically relevant assays.
| Evidence Dimension | Antimycobacterial inhibitory concentration (IC₉₀) |
|---|---|
| Target Compound Data | p-Methoxyphenyl-containing purine series: IC₉₀ = 13–16 μg/mL |
| Comparator Or Baseline | 2-Furyl-containing purine series: IC₉₀ = 28–36 μg/mL |
| Quantified Difference | ~2-fold lower IC₉₀ (higher potency) for p-methoxyphenyl vs. 2-furyl |
| Conditions | In vitro antimycobacterial assay; 9-benzylpurine scaffold with -CH₂-, -CH(OH)-, or -CMe(OH)- spacers |
Why This Matters
For researchers developing antimycobacterial agents or conducting SAR studies, selecting building blocks with the 4-methoxyphenyl motif—as present in this compound—offers a validated path to improved potency compared to simple furyl-containing alternatives.
- [1] Gundersen LL, Nissen-Meyer J, Spilsberg B. Synthesis and antimycobacterial activity of 6-arylpurines: the critical role of the aryl substituent. Bioorganic & Medicinal Chemistry. 2005;13(18):5299-5309. DOI: 10.1016/j.bmc.2005.06.054. View Source
